6-Bromo-2-(4-ethylphenyl)quinoline-4-carbonyl chloride
Overview
Description
6-Bromo-2-(4-ethylphenyl)quinoline-4-carbonyl chloride is a chemical compound with the molecular formula C18H13BrClNO and a molecular weight of 374.66 g/mol . This compound is primarily used in research settings, particularly in the field of proteomics . It is known for its unique structure, which includes a quinoline core substituted with a bromo group and an ethylphenyl group, along with a carbonyl chloride functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(4-ethylphenyl)quinoline-4-carbonyl chloride typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of reagents such as bromine and thionyl chloride under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yields and purity, as well as implementing safety measures to handle hazardous reagents like bromine and thionyl chloride.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-(4-ethylphenyl)quinoline-4-carbonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form amides or esters, respectively.
Oxidation and Reduction: The quinoline core can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The bromo group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like amines or alcohols, often in the presence of a base such as triethylamine.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters for Suzuki-Miyaura coupling.
Major Products Formed
Amides and Esters: From substitution reactions.
Oxidized or Reduced Quinoline Derivatives: From oxidation or reduction reactions.
Coupled Products: From coupling reactions, forming new carbon-carbon bonds.
Scientific Research Applications
6-Bromo-2-(4-ethylphenyl)quinoline-4-carbonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Bromo-2-(4-ethylphenyl)quinoline-4-carbonyl chloride depends on its specific application. In coupling reactions, for example, the bromo group participates in the oxidative addition step with a palladium catalyst, followed by transmetalation and reductive elimination to form new carbon-carbon bonds . The carbonyl chloride group can react with nucleophiles to form amides or esters, involving nucleophilic attack and subsequent elimination of chloride.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-(4-ethoxyphenyl)quinoline-4-carbonyl chloride: Similar structure but with an ethoxy group instead of an ethyl group.
6-Bromo-2-(4-methylphenyl)quinoline-4-carbonyl chloride: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
6-Bromo-2-(4-ethylphenyl)quinoline-4-carbonyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both a bromo group and a carbonyl chloride group allows for diverse chemical transformations, making it a versatile compound in synthetic chemistry .
Properties
IUPAC Name |
6-bromo-2-(4-ethylphenyl)quinoline-4-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrClNO/c1-2-11-3-5-12(6-4-11)17-10-15(18(20)22)14-9-13(19)7-8-16(14)21-17/h3-10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISZRZRXMCQGVAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.